1-(4-Methylphenyl)-1-phenylpropan-2-one
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Overview
Description
1-(4-Methylphenyl)-1-phenylpropan-2-one is an organic compound with the molecular formula C16H16O. It is a ketone characterized by the presence of a phenyl group and a 4-methylphenyl group attached to a propan-2-one backbone. This compound is significant in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)-1-phenylpropan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of acetophenone with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The compound is usually purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)-1-phenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
1-(4-Methylphenyl)-1-phenylpropan-2-one has diverse applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of various complex organic molecules and is used in the study of reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays and as a reference standard in analytical chemistry.
Medicine: It is investigated for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-1-phenylpropan-2-one depends on its specific application. In chemical reactions, the ketone group acts as an electrophile, facilitating nucleophilic attack and subsequent transformations. In biological systems, the compound may interact with specific enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
4-Methylpropiophenone: Similar in structure but lacks the additional phenyl group.
Acetophenone: Contains a phenyl group attached to a ketone but lacks the 4-methyl substituent.
Benzophenone: Contains two phenyl groups attached to a ketone but lacks the 4-methyl substituent.
Uniqueness: 1-(4-Methylphenyl)-1-phenylpropan-2-one is unique due to the presence of both a phenyl and a 4-methylphenyl group, which imparts distinct chemical and physical properties. This structural arrangement allows for specific reactivity patterns and applications that are not observed in similar compounds.
Properties
CAS No. |
23417-40-5 |
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Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1-(4-methylphenyl)-1-phenylpropan-2-one |
InChI |
InChI=1S/C16H16O/c1-12-8-10-15(11-9-12)16(13(2)17)14-6-4-3-5-7-14/h3-11,16H,1-2H3 |
InChI Key |
IYJBJICPGXAMSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
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